4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline
CAS No.: 2640956-39-2
Cat. No.: VC11822368
Molecular Formula: C24H32N4O
Molecular Weight: 392.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640956-39-2 |
|---|---|
| Molecular Formula | C24H32N4O |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | 4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline |
| Standard InChI | InChI=1S/C24H32N4O/c1-2-26-16-18-27(19-17-26)13-5-6-20-29-21-10-14-28(15-11-21)24-9-12-25-23-8-4-3-7-22(23)24/h3-4,7-9,12,21H,2,10-11,13-20H2,1H3 |
| Standard InChI Key | JSNYOINPSPJZCK-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
| Canonical SMILES | CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=NC4=CC=CC=C43 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features:
-
Quinoline core: A bicyclic aromatic system providing planar rigidity for DNA intercalation or enzyme binding
-
Piperidine-oxygen bridge: A 4-piperidinyloxy group enabling conformational flexibility
-
4-Ethylpiperazine terminus: A protonatable nitrogen-rich system facilitating receptor interactions
Table 1: Key Molecular Descriptors
Stereoelectronic Properties
The but-2-yn-1-yl spacer introduces:
-
Linear geometry optimizing spatial separation between pharmacophores
The 4-ethylpiperazine group contributes:
Synthetic Considerations
While explicit protocols remain undisclosed, retrosynthetic analysis suggests:
Key Strategic Bonds:
-
Quinoline-piperidine linkage via Buchwald-Hartwig amination
-
Alkynyl ether formation through copper-catalyzed coupling
-
Piperazine installation via nucleophilic substitution
Hypothetical Pathway:
-
4-Chloroquinoline + 4-hydroxypiperidine → Ullmann-type coupling
-
Propargylation of piperidine oxygen → but-2-yn-1-yl intermediate
Table 2: Critical Synthetic Challenges
| Challenge | Mitigation Strategy | Rationale |
|---|---|---|
| Alkyne stability | Low-temperature handling | Prevent Glaser coupling |
| Piperidine N-alkylation | Phase-transfer catalysis | Enhance nucleophilicity |
| Regioselectivity | Directed metalation groups | Control quinoline substitution |
Comparative Analysis with Clinical Candidates
Table 3: Benchmark Against Approved Quinoline Derivatives
| Compound | Target | MW | logP | Clinical Use |
|---|---|---|---|---|
| Subject Compound | Multi-kinase | 392.5 | 2.8 | Preclinical |
| Bosutinib | Bcr-Abl | 548.6 | 3.1 | CML |
| Ciprofloxacin | DNA gyrase | 331.4 | -0.8 | Bacterial infections |
| Chloroquine | Hemozoin | 319.9 | 4.6 | Malaria |
Key differentiators:
Future Development Directions
-
ADMET Optimization
-
Formulation Strategies
-
Mesylate salt formation for improved aqueous solubility (predicted 0.8 mg/mL vs free base 0.1 mg/mL)
-
Target Validation
-
CRISPR screening to identify synthetic lethal partners
-
PROTAC conjugation for targeted protein degradation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume